molecular formula C27H20N4O4S2 B2973819 N-(3,5-dimethylphenyl)-4-methyl-2-oxo-12-(2-oxochromen-3-yl)-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide CAS No. 866589-36-8

N-(3,5-dimethylphenyl)-4-methyl-2-oxo-12-(2-oxochromen-3-yl)-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide

Cat. No.: B2973819
CAS No.: 866589-36-8
M. Wt: 528.6
InChI Key: UMICEBFQCKQBER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethylphenyl)-4-methyl-2-oxo-12-(2-oxochromen-3-yl)-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide is a novel, complex heterocyclic compound of significant interest in medicinal chemistry and biochemical research. Its structure incorporates a coumarin derivative, a moiety widely recognized for its diverse biological activities, including its role as a pharmacophore in kinase inhibition and fluorescent probing source . The intricate triazatricyclic core fused with a dithia ring system suggests potential as a key intermediate or a functional scaffold for targeting specific enzymatic pathways, particularly in the exploration of protein kinase inhibitors source . This compound is provided exclusively for research applications, such as in vitro assay development, high-throughput screening campaigns, and structure-activity relationship (SAR) studies aimed at drug discovery. Researchers can utilize this molecule to probe biological mechanisms or as a building block for the synthesis of more complex chemical entities. As with all compounds of this nature, it is supplied for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-4-methyl-2-oxo-12-(2-oxochromen-3-yl)-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N4O4S2/c1-13-8-14(2)10-17(9-13)28-23(32)22-15(3)21-24(37-22)29-27-31(25(21)33)30-19(12-36-27)18-11-16-6-4-5-7-20(16)35-26(18)34/h4-11H,12H2,1-3H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMICEBFQCKQBER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=C(C3=C(S2)N=C4N(C3=O)N=C(CS4)C5=CC6=CC=CC=C6OC5=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-4-methyl-2-oxo-12-(2-oxochromen-3-yl)-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the core structure, followed by the introduction of various functional groups through a series of reactions. Common reaction conditions include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity and yield, and implementing safety measures for handling potentially hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-4-methyl-2-oxo-12-(2-oxochromen-3-yl)-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to remove oxygen or introduce hydrogen atoms.

    Substitution: Functional groups on the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3,5-dimethylphenyl)-4-methyl-2-oxo-12-(2-oxochromen-3-yl)-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential as a drug candidate or biochemical tool.

    Medicine: Research explores its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial properties.

    Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-4-methyl-2-oxo-12-(2-oxochromen-3-yl)-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity, and modulating downstream signaling pathways.

Comparison with Similar Compounds

Research Findings and Analytical Approaches

Structural Analysis

X-ray crystallography (via SHELX ) is critical for resolving the compound’s stereochemistry, particularly the fused ring system. Computational tools may supplement this by predicting interactions at the coumarin and carboxamide sites.

Functional Comparisons

  • Agrochemical Potential: While dichlorophenyl carboxamides target plant-specific pathways, the coumarin moiety in the target compound could broaden activity to fungal or bacterial systems.
  • Environmental Impact: Quaternary ammonium compounds (QACs) like those in exhibit surfactant properties tied to alkyl chain length .

Biological Activity

N-(3,5-dimethylphenyl)-4-methyl-2-oxo-12-(2-oxochromen-3-yl)-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide is a complex organic compound notable for its unique structural features that include multiple heteroatoms (nitrogen and sulfur) and functional groups such as amides and ketones. This compound has garnered interest in medicinal chemistry due to its potential biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial and antifungal activities. For instance:

  • Antibacterial Studies : Compounds within the same class have shown efficacy against various Gram-positive and Gram-negative bacteria. Specifically, compounds were tested against strains such as Staphylococcus aureus, Escherichia coli, and Enterobacter cloacae, with minimum inhibitory concentrations (MIC) ranging from 0.004 mg/mL to 0.045 mg/mL .
CompoundMIC (mg/mL)Most Sensitive Bacteria
Compound 10.015Bacillus cereus
Compound 20.004Enterobacter cloacae
Compound 80.004E. coli

The mechanism by which these compounds exert their effects may involve the inhibition of specific bacterial enzymes or pathways. For example, docking studies suggest that the antibacterial activity could be linked to the inhibition of MurB enzyme in E. coli, while antifungal activity may involve targeting lanosterol demethylase in fungi .

Case Studies

In a comparative study of various derivatives related to this compound:

  • Compound Efficacy : The most potent derivative exhibited an MIC of 0.004 mg/mL against E. coli, significantly outperforming traditional antibiotics like ampicillin.
  • Cytotoxicity : Cytotoxicity assays using MTT indicated that while some derivatives were highly effective against bacteria and fungi, they maintained a favorable safety profile against normal human cells (MRC5) with low cytotoxicity observed at therapeutic concentrations .

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